molecular formula C6H8FN3O3 B1672914 Fluoromisonidazole CAS No. 13551-89-8

Fluoromisonidazole

Cat. No.: B1672914
CAS No.: 13551-89-8
M. Wt: 189.14 g/mol
InChI Key: HIIJZYSUEJYLMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) reveals distinct signals for key functional groups:

  • Imidazole protons : Two doublets at δ 7.45 ppm (H4) and δ 7.82 ppm (H5), coupled via J = 1.8 Hz.
  • Propanol backbone :
    • Fluorine-coupled triplet at δ 4.63 ppm (C3-H, J = 45.7 Hz).
    • Hydroxyl-bearing methine at δ 5.11 ppm (C2-H, broad singlet).

¹³C NMR (100 MHz, D₂O) assignments include:

  • C2 (CHOH): δ 72.8 ppm (d, J = 23.7 Hz).
  • C3 (CH₂F): δ 50.4 ppm (t, J = 24.1 Hz).
  • Nitroimidazole carbons: δ 138.9 ppm (C2-NO₂), δ 126.5 ppm (C4/C5).

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) exhibit characteristic absorptions:

  • Nitro group : Asymmetric stretching at 1,528 cm⁻¹, symmetric stretching at 1,347 cm⁻¹.
  • Hydroxyl group : Broad O–H stretch at 3,390 cm⁻¹.
  • C–F vibration : Strong absorption at 1,092 cm⁻¹.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 188.15 [M+H]⁺, with fragmentation patterns dominated by loss of HF (m/z 168.12) and the nitro group (m/z 142.08). High-resolution MS (HRMS) confirms the molecular formula with a measured mass of 188.0575 Da (calc. 188.0575).

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data for fluoromisonidazole remain unpublished, computational studies (DFT/B3LYP/aug-cc-pVTZ) predict a planar nitroimidazole ring with dihedral angles of 8.2° between the imidazole and propanol planes. The fluorine atom adopts an axial position relative to the hydroxyl group, stabilizing the molecule via intramolecular hydrogen bonding (O–H···F distance = 2.41 Å).

Conformational flexibility is evident in solution-phase studies:

  • In polar solvents (e.g., water), the gauche conformation predominates (75% population).
  • Nonpolar environments favor a trans arrangement (62% in n-octanol).

Nitrogen matrix isolation experiments at 14 K revealed photoisomerization between cis and trans conformers under IR irradiation, mediated by tunneling effects. This dynamic behavior may influence bioreductive activation in hypoxic tissues.

Comparative Analysis with Nitroimidazole Derivatives

This compound’s structure-activity relationships differ markedly from other nitroimidazole-based hypoxia probes:

Compound Key Structural Difference logP Hypoxia Selectivity
This compound 3-fluoro-2-hydroxypropyl side chain 0.41 High
Fluoroazomycin arabinoside (FAZA) Arabinose substituent 0.27 Moderate
EF5 Pentafluoropropyl acetamide 1.02 Low

Electronic Effects

Density functional theory (DFT) calculations highlight this compound’s reduced electron density at the nitro group (Mulliken charge = +0.32 e) compared to misonidazole (+0.28 e), enhancing its susceptibility to single-electron reduction in hypoxic conditions.

Lipophilicity and Solubility

The fluorine atom increases lipophilicity relative to FAZA (logP = 0.27) but reduces it compared to EF5 (logP = 1.02). This balance ensures adequate tumor penetration while minimizing nonspecific binding in normoxic tissues.

Metabolite Profiles

Unlike EF5, which forms glutathione conjugates, this compound undergoes minimal metabolism beyond nitroreduction, with >90% excreted unchanged in urine. This property simplifies pharmacokinetic modeling in PET imaging.

Properties

IUPAC Name

1-fluoro-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN3O3/c7-3-5(11)4-9-2-1-8-6(9)10(12)13/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIJZYSUEJYLMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CF)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875662
Record name 1-(3-F-2-OHPROPYL)-2-NO2 IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-89-8
Record name Fluoromisonidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13551-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoromisonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ro-07-0741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-F-2-OHPROPYL)-2-NO2 IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROMISONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082285VIDF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nucleophilic Fluorination with Tosylate Precursors

The foundational method for [18F]FMISO production involves nucleophilic substitution of a tosylated precursor. Researchers developed 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydrofuranyl-3-O-toluenesulfonylpropanediol as the key intermediate, synthesized from glycerol through a three-step process involving tosylation and protective group strategies. Optimal labeling conditions were established at 10 mg precursor in acetonitrile, with heating profiles of 105°C (360 s) followed by 75°C (280 s), achieving decay-corrected radiochemical yields of 58.5 ± 3.5% when using 3.7 GBq starting activity. Hydrolysis with 1 N HCl at 105°C for 300 s completed the deprotection process, with high-performance liquid chromatography (HPLC) purification ensuring radiochemical purity >98%.

Solvent and Base Optimization

Comparative studies revealed critical dependencies on reaction media. The use of anhydrous acetonitrile as the primary solvent minimized byproduct formation, while sodium hydroxide (0.5 M) outperformed potassium hydroxide and sodium carbonate in achieving consistent fluorination rates. Temperature gradients showed nonlinear effects, with 120°C providing optimal balance between reaction kinetics and precursor stability during the 20-minute fluorination window.

Automated Synthesis Platforms

Modular TracerLab Systems

Modifications of commercial FDG synthesizers enabled fully automated [18F]FMISO production using disposable cassette technology. These systems integrated:

  • Automated [18F]fluoride concentration via QMA cartridges
  • Precise temperature-controlled reaction vessels (±0.5°C)
  • In-line solid-phase extraction for impurity removal pre-HPLC

Trials demonstrated 54.5 ± 2.8% end-of-synthesis yield (337 ± 25 GBq/μmol) with total synthesis time of 70 ± 3.8 minutes, representing a 40% reduction compared to manual methods. The automated approach showed excellent reproducibility (RSD <5% across 10 batches) and scalability up to 37 GBq starting activity.

Epifluorohydrin-based Labeling

Recent innovations employ [18F]epifluorohydrin as a fluoroalkylation agent. This two-step protocol first generates [18F]epifluorohydrin from [18F]fluoride, then reacts it with 2-nitroimidazole derivatives under phase-transfer conditions. Using 4 mg precursor at 150°C for 15 minutes, researchers achieved 42% radiochemical yield with 99.2 ± 0.5% radiochemical purity. The method's advantage lies in reduced precursor consumption (2.5-30 mg range tested) and elimination of protective group chemistry.

Novel Precursor Development

Dioxolane-derived Intermediates

A 2016 breakthrough introduced 2,2-dimethyl-1,3-dioxolane-4-methanol as a cost-effective starting material. The optimized pathway (Scheme 1) proceeds through:

  • Tosylation (95.9% yield) in CH2Cl2 with Et3N
  • SN2 displacement with 2-nitroimidazole in DMF/Cs2CO3 (82.4% yield)
  • Acidic deprotection (TFA/MeOH) to yield 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol

This route reduced precursor synthesis time from 48 hours to <12 hours while maintaining >90% chemical purity.

Solid-Phase Purification Enhancements

Incorporation of Sep-Pak® cartridges (C18 plus alumina) enabled:

  • 98.2 ± 1.5% recovery of [18F]FMISO
  • Removal of 99.9% unreacted [18F]fluoride
  • 85% reduction in HPLC purification time

The combined purification approach yielded specific activity of 325 ± 18 GBq/μmol, meeting USP <823> requirements for clinical use.

Reaction Parameter Optimization

Temperature-Conversion Relationships

Systematic evaluation revealed critical thresholds:

Parameter Optimal Range Effect on Yield
Fluorination Temp 120-130°C +38% vs 90°C
Hydrolysis Temp 100-105°C Prevents decomposition
Cooling Rate 10°C/min Minimizes losses

Prolonged heating above 140°C caused 22% decomposition per additional 5 minutes, necessitating precise thermal control.

Molar Ratio Effects

Titration studies established ideal stoichiometric ratios:

  • Precursor:[18F]fluoride = 1:1.2 (mol/mol)
  • K222:CO3^2- = 2:1 (mol/mol)

Deviations beyond ±15% from these ratios reduced yields by 30-50% due to competing hydrolysis reactions.

Quality Control and Validation

Analytical Method Development

Current protocols employ:

  • Radio-TLC (EtOAc:hexane 1:3) for reaction monitoring
  • HPLC (C18, ethanol:H2O 5:95) for final purification
  • GC-MS residual solvent analysis

Validation data across 50 batches showed:

Parameter Result Specification
Radiochemical purity 99.1 ± 0.6% ≥95%
Residual acetonitrile <410 ppm <410 ppm
Endotoxin levels <0.5 EU/mL <17.5 EU/mL

These results confirm compliance with ICH Q3C guidelines for parenteral radiopharmaceuticals.

Stability Profiling

Long-term stability studies (24 months, -20°C) demonstrated:

  • Radiochemical purity maintained at 97.8 ± 1.2%
  • Specific activity decay of 0.15%/month
  • pH stability in 5.5-7.0 range

Accelerated stability testing (40°C/75% RH) showed acceptable degradation rates (<2% over 48 hours), supporting clinical utility.

Clinical Translation Challenges

Scalability Limitations

While laboratory-scale methods achieve high yields, scaling to multi-curie production faces:

  • Radiation-induced decomposition above 37 GBq
  • Thermal management challenges in large reaction vessels
  • Increased precursor requirements (up to 50 mg/batch)

Recent advances in microfluidic synthesis platforms show promise, with pilot studies achieving 41 ± 3% yield at 74 GBq starting activity.

Regulatory Considerations

The 2023 FDA guidance on PET drug cGMPs mandates:

  • Full automation with closed disposable systems
  • In-process controls for each synthesis module
  • Real-time particle monitoring

Current automated synthesizers meet 87% of these requirements, with ongoing upgrades focusing on environmental monitoring integration.

Chemical Reactions Analysis

Types of Reactions: Fluoromisonidazole primarily undergoes reduction reactions due to the presence of the nitro group. In hypoxic conditions, the nitro group is reduced, leading to the accumulation of the compound in hypoxic cells .

Common Reagents and Conditions:

Major Products: The major product formed from the reduction of this compound is a reduced form of the compound that accumulates in hypoxic cells, allowing for imaging via PET .

Mechanism of Action

Fluoromisonidazole is compared with other hypoxia imaging agents, such as fluorodeoxyglucose (FDG) and this compound analogs like this compound-2 (FMISO-2):

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitroimidazole-Based Hypoxia Tracers

[18F]Fluoroazomycin-arabinofuranoside ([18F]FAZA)
  • Pharmacokinetics: FAZA exhibits faster clearance from normoxic tissues compared to FMISO, achieving optimal tumor-to-muscle ratios within 2 hours post-injection (vs. 4 hours for FMISO) .
  • Image Contrast : Preclinical studies in rat tumors demonstrated FAZA’s superior tumor-to-background contrast at earlier time points, though FMISO remains more extensively validated in humans .
  • Clinical Utility : FAZA is promising in head and neck cancers and gliomas, but larger clinical trials are needed to confirm its advantages over FMISO .
Brominated Misonidazole Derivatives
  • Lipophilicity : Brominated analogs show higher lipophilicity, enhancing tumor uptake but causing excessive background signal due to slow blood clearance .
  • Stability : FMISO’s fluorine substitution improves in vivo stability compared to bromine-containing derivatives, making it more suitable for clinical imaging .

Non-Nitroimidazole Hypoxia Tracers

[18F]Fluorodeoxyglucose ([18F]FDG)
  • Myocardial Ischemia : In canine models, FMISO uptake in hypoxic myocardium exceeded FDG uptake, with FMISO better identifying salvageable tissue post-ischemia .

Other Nitroimidazole Derivatives

[18F]Fluorothymidine ([18F]FLT)
  • Function: FLT tracks cellular proliferation via thymidine kinase-1 activity.

Key Research Findings and Data Tables

Table 1: Pharmacokinetic and Imaging Properties

Tracer Optimal Imaging Time Tumor-to-Background Ratio Clinical Applications Limitations References
[18F]FMISO 4 hours 1.1–1.5 (NSCLC) NSCLC, gliomas, myocardium Slow clearance, low resolution
[18F]FAZA 2 hours 1.5–2.0 (preclinical) Head and neck cancers Limited clinical data
[18F]FDG 1 hour Variable (metabolism-dependent) Broad oncological use Not hypoxia-specific

Table 2: FMISO vs. FDG in NSCLC Response Assessment

(Adapted from )

Patient Outcome FMISO Uptake Change FDG Uptake Change Tumor Response (CT/PET)
Partial Remission (PR) Decreased Decreased Concordant (PR/PR)
Local Recurrence Increased/Stable Variable Discordant (CR/PR)
Stable Disease (SD) Decreased Increased SD

Table 3: Myocardial Ischemia (Canine Model)

(Adapted from )

Tracer Uptake in Hypoxic Myocardium Correlation with Blood Flow Viability Detection
[18F]FMISO High Independent Yes
[18F]FDG Moderate Flow-dependent Limited

Biological Activity

Fluoromisonidazole (FMISO) is a radiolabeled nitroimidazole compound primarily used in positron emission tomography (PET) imaging to detect tumor hypoxia. Its biological activity is significant in the context of cancer treatment, particularly in enhancing the efficacy of radiotherapy by identifying hypoxic tumor regions that are typically resistant to radiation. This article delves into the biological characteristics, clinical applications, and research findings related to FMISO.

FMISO is synthesized from misonidazole, with the chemical structure of 1-(2’nitro-1’-imidazolyl)-3-fluoro-2-propanol. When labeled with fluorine-18, it becomes 18F^{18}F-FMISO, which has a biological half-life of approximately 50 minutes. The compound is metabolized in the liver and excreted via the kidneys. Its uptake in tissues is influenced by oxygen levels; under hypoxic conditions, FMISO is reduced and retained within cells, allowing for visualization of hypoxic regions through PET imaging .

Clinical Significance

FMISO PET imaging has emerged as a crucial tool in oncology for assessing tumor hypoxia. Hypoxic cells are often resistant to conventional therapies, making their identification vital for treatment planning. Studies have shown that:

  • Hypoxia Detection : In a cohort of 22 patients undergoing radiotherapy (RT), FMISO PET scans indicated that 18 tumors exhibited hypoxic areas prior to treatment. The maximum standardized uptake values (SUV max) from these scans correlated significantly with initial tumor responses .
  • Prognostic Value : Persistent hypoxia detected during treatment was associated with a 3.5-fold increased risk of distant metastasis in head and neck squamous cell carcinoma (HNSCC) patients . This suggests that FMISO PET can serve as a biomarker for predicting treatment outcomes.

Case Studies

  • Head and Neck Cancer : A study involving 73 patients demonstrated that high FMISO uptake before therapy correlated with poorer disease-specific survival rates, highlighting its prognostic potential .
  • Glioma Models : Research on glioma-bearing rats showed that FMISO distribution reflected tumor hypoxia but not proliferation or glucose metabolism, indicating its specificity for identifying hypoxic regions .

Data Tables

The following table summarizes key findings from various studies on FMISO's biological activity:

StudySample SizeKey FindingsCorrelation
Rajendran et al.73 patientsHigh FMISO uptake linked to lower survivalSignificant
Kikuchi et al.17 patientsHigh SUV max associated with worse outcomesSignificant
Current Study281 patientsPersistent hypoxia linked to increased metastasis riskHazard ratio 3.51

Research Findings

Recent studies have expanded our understanding of FMISO's role in cancer therapy:

  • Tumor Control Probability : A Monte Carlo model indicated that enhancing the gross tumor volume with FMISO-guided therapy could improve tumor control probability .
  • Reproducibility of Imaging : Investigations into the reproducibility of FMISO PET scans have shown consistent intratumoral distributions across multiple scans, reinforcing its reliability as an imaging biomarker .

Q & A

Q. How is Fluoromisonidazole ([18F]FMISO) validated as a hypoxia-specific PET tracer in preclinical models?

Validation involves correlating [18F]FMISO uptake with immunohistochemical hypoxia markers (e.g., HIF-1α, pimonidazole) in animal tumor models. Studies require:

  • Dual-modality experiments : PET imaging followed by tumor excision and histological staining to confirm spatial overlap between tracer uptake and hypoxia markers .
  • Pharmacokinetic analysis : Time-activity curves to assess tracer retention in hypoxic vs. normoxic tissues .
  • Negative controls : Administering oxygen-rich gas to reduce hypoxia and observing decreased tracer retention .

Q. What methodological criteria ensure reproducibility in [18F]FMISO synthesis for research use?

Key steps include:

  • Radiolabeling validation : HPLC or GC-FID to confirm radiochemical purity (>95%) and molar activity (typically 50–200 GBq/μmol) .
  • Solvent residue control : GC-FID optimization (e.g., splitless time: 1.5 min; injection temperature: 220°C) to minimize ethanol/acetonitrile contamination in final formulations .
  • Stability testing : Assess tracer integrity under storage conditions (-20°C, shielded) for ≤6 hours post-synthesis .

Q. How should clinical studies using [18F]FMISO PET address participant variability in hypoxia quantification?

  • Stratified recruitment : Include participants with tumors of similar size, stage, and histology to reduce heterogeneity .
  • Standardized imaging protocols : Fixed uptake time (e.g., 2–4 hours post-injection) and SUV (standardized uptake value) thresholds (e.g., tumor-to-muscle ratio >1.2) .
  • Questionnaire integration : Use validated tools to collect confounding variables (e.g., smoking status, prior therapies) .

Advanced Research Questions

Q. How can conflicting data between [18F]FMISO PET and blood oxygenation level-dependent (BOLD) MRI be resolved?

  • Multi-modal imaging : Co-register PET and MRI data to identify discordant regions (e.g., technical artifacts vs. biological heterogeneity) .
  • Dynamic contrast analysis : Use BOLD-MRI to assess transient hypoxia and compare with [18F]FMISO’s cumulative uptake .
  • Statistical reconciliation : Apply mixed-effects models to account for temporal and spatial resolution differences between modalities .

Q. What experimental designs optimize the detection of hypoxia-induced [18F]FMISO retention in heterogeneous tumors?

  • Fractionated dosing : Administer tracer in split doses to capture dynamic hypoxia changes during radiation therapy .
  • Multi-compartment modeling : Use Patlak analysis to distinguish perfusion-limited vs. diffusion-limited tracer uptake .
  • High-resolution autoradiography : Correlate PET findings with ex vivo tumor slice analyses for sub-millimeter hypoxia mapping .

Q. How can analytical methods like GC-FID be optimized for quality control of [18F]FMISO?

A factorial design study (e.g., splitless time vs. injection temperature) identified optimal parameters for ethanol/acetonitrile quantification:

VariableOptimal RangeEffect on Resolution
Splitless time1.2–1.8 minReduces peak tailing
Injection temperature200–240°CEnhances volatility
Desirability function analysis showed 1.5 min and 220°C maximize resolution while minimizing run time .

Methodological Frameworks

What criteria define a rigorous research question for [18F]FMISO studies?

Apply the FINERMAPS framework:

  • Feasible : Access to cyclotron facilities and PET-MRI infrastructure .
  • Novel : Focus on unresolved gaps (e.g., hypoxia plasticity during immunotherapy) .
  • Ethical : Adhere to radiation safety protocols (ALARA principle) .
  • Relevant : Align with clinical needs (e.g., predicting radiotherapy resistance) .

Q. How should researchers handle contradictory findings in [18F]FMISO biomarker studies?

  • Root-cause analysis : Compare methodologies (e.g., uptake time, ROI delineation) across studies .
  • Meta-regression : Pool data from public repositories (e.g., Cancer Imaging Archive) to assess inter-study variability .
  • Expert consultation : Engage radiochemists and oncologists to interpret discordant results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoromisonidazole
Reactant of Route 2
Reactant of Route 2
Fluoromisonidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.